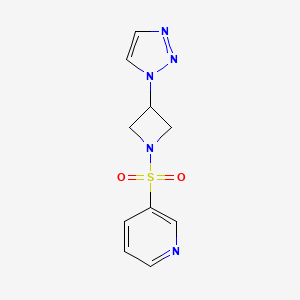

3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c16-18(17,10-2-1-3-11-6-10)14-7-9(8-14)15-5-4-12-13-15/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSHBGSMJICIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves the following steps:

-

Formation of the Triazole Ring: This reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

-

Sulfonylation: : The sulfonyl group can be introduced by reacting the azetidine-triazole intermediate with a sulfonyl chloride derivative under basic conditions. Common bases used in this reaction include triethylamine (TEA) or pyridine .

-

Pyridine Ring Introduction: : The final step involves the coupling of the sulfonylated azetidine-triazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives .

-

Reduction: : Reduction reactions can be performed on the azetidine ring, potentially leading to the formation of reduced azetidine derivatives .

-

Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Reduced azetidine derivatives.

Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various microbial strains, including resistant bacteria and fungi.

- Antimicrobial Activity : Studies have shown that similar triazole derivatives inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism typically involves interference with cellular processes or enzyme inhibition.

- Anticancer Potential : Triazole-containing compounds have been reported to target specific kinases involved in cancer progression, such as the BCR-ABL kinase in chronic myeloid leukemia . This suggests that 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine could be developed into a therapeutic agent for cancer treatment.

Biochemistry

Research into the biochemical pathways influenced by this compound has highlighted its potential as a bioactive agent. The stability of the triazole ring under physiological conditions allows it to interact effectively with biological targets .

Material Science

The unique structural features of this compound make it suitable for developing new materials with specific electronic or photonic properties. Its application in organic electronics and photonic devices is being explored due to its favorable electronic characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antibacterial properties of various triazole derivatives against resistant strains of bacteria. The results demonstrated that compounds similar to this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antibiotics from this class of compounds.

Case Study 2: Cancer Therapeutics

Research conducted on triazole-based compounds indicated their effectiveness in inhibiting cancer cell proliferation through targeted action on specific kinases. A derivative similar to our compound was shown to reduce tumor growth in preclinical models of leukemia . This positions this compound as a promising candidate for further development in oncology.

Data Table: Comparative Analysis of Triazole Derivatives

Mechanism of Action

The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites .

-

Pathways Involved: : The compound can influence various biochemical pathways, such as signal transduction and metabolic pathways, by modulating the activity of key proteins involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique attributes are best contextualized against structurally related analogs. Key comparisons include:

Heterocycle Ring Size: Azetidine vs. Pyrrolidine

Compound : 3-((3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine

- Structural Difference : Pyrrolidine (5-membered ring) replaces azetidine.

- Implications :

- Conformation : Pyrrolidine’s larger ring reduces ring strain, increasing flexibility and altering torsional angles. This may enhance binding to flexible protein pockets but reduce selectivity.

- Synthesis : Both azetidine and pyrrolidine derivatives utilize CuAAC for triazole formation, but azetidine’s smaller ring requires stricter steric control during sulfonation .

- Crystallography : SHELX-refined structures show azetidine derivatives exhibit tighter dihedral angles (e.g., pyridine-sulfonyl-azetidine torsion: 15° vs. 25° in pyrrolidine analogs), influencing crystal packing and solubility .

Heterocycle Substitution: Triazole vs. Tetrazole

Compound : 3-((3-(1H-Tetrazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

- Structural Difference : Tetrazole (4-nitrogen heterocycle) replaces triazole.

- Implications: Acidity: Tetrazole’s higher acidity (pKa ~4.9 vs. Synthesis: Tetrazole synthesis often requires harsh conditions (e.g., NaN3/ZnBr2), contrasting with the mild CuAAC used for triazoles .

Linker Group: Sulfonyl vs. Carbonyl

Compound : 3-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)carbonyl)pyridine

- Structural Difference : Carbonyl replaces sulfonyl.

- Implications: Electronic Effects: Sulfonyl’s strong electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution susceptibility compared to carbonyl-linked analogs.

Absence of Triazole

Compound : 3-(Azetidin-1-ylsulfonyl)pyridine

- Structural Difference : Lacks the triazole substituent.

- Implications :

- Bioactivity : Removal of the triazole eliminates π-π stacking and dipole interactions, often resulting in reduced binding potency in enzyme inhibition assays.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Research Findings and Implications

- Synthetic Efficiency: CuAAC () enables regioselective 1,4-triazole formation, critical for consistent bioactivity . Non-CuAAC methods (e.g., thermal cycloaddition) yield unpredictable regioisomers, complicating drug development.

- Crystallographic Precision : SHELX-refined structures () reveal azetidine derivatives adopt distinct conformations compared to larger heterocycles, guiding rational drug design .

- Pharmacological Potential: Sulfonyl-linked triazole-azetidine hybrids balance rigidity and polarity, making them promising candidates for kinase inhibitors or antimicrobial agents.

Biological Activity

3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a novel compound characterized by the presence of a triazole ring, an azetidine ring, and a pyridine moiety. This unique structural combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biochemical properties, cellular effects, and potential applications based on diverse research findings.

The compound's biochemical properties are largely attributed to its structural components:

- Triazole Ring : Known for its strong dipole moment and ability to form hydrogen bonds, the triazole ring enhances the compound's interaction with biomolecules.

- Azetidine Ring : This four-membered ring contributes to the compound's rigidity and can influence its binding affinity to various targets.

- Pyridine Moiety : Pyridine is often involved in interactions with biological receptors and enzymes, enhancing the compound's pharmacological profile.

Cellular Effects

Research indicates that this compound significantly influences various cellular processes:

- Modulation of Signaling Pathways : The compound has been shown to affect the endothelial growth factor receptor (EGFR) signaling pathway, critical for cell proliferation and survival.

- Gene Expression : It can modulate gene expression patterns associated with cell growth and apoptosis.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Signaling Pathway Modulation | Influences EGFR signaling pathway |

| Gene Expression | Alters expression related to proliferation and apoptosis |

| Cellular Metabolism | Impacts metabolic pathways involved in energy production |

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Azetidine Ring Formation : Cyclization of appropriate precursors under basic conditions using sodium hydride or potassium tert-butoxide.

- Sulfonylation : The final step involves reacting the azetidine-triazole intermediate with a sulfonyl chloride derivative.

Research Applications

The compound has been explored for various applications in scientific research:

Medicinal Chemistry

It serves as a potential pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors .

Antibacterial Activity

Recent studies have highlighted its antibacterial properties. For example, compounds similar to this compound have demonstrated activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antihypertrophic Cardiomyopathy (HCM)

A related study investigated triazole benzenesulfonamides for their inhibitory effects on ZAK kinase. One compound exhibited an IC50 of 4.0 nM against ZAK, suggesting that derivatives of triazole-containing compounds may have therapeutic potential in treating HCM .

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(1H-1,2,3-Triazol-4-yl)pyridine | Triazole-pyridine linkage | Moderate antibacterial activity |

| 1-(1H-1,2,3-Triazol-1-yl)azetidine | Triazole attached to azetidine | Limited activity against specific targets |

Q & A

Q. What are the most reliable synthetic routes for preparing 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine, and what are the critical reaction parameters?

The synthesis typically involves two key steps:

- Triazole-azetidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole moiety. For example, analogous compounds were synthesized using CuI (0.05 eq) in DMF/MeOH (9:1) at 100°C under inert atmospheres, achieving yields up to 64% .

- Sulfonylation : Reaction of pyridine-3-sulfonyl chloride (CAS 16133-25-8) with the azetidine-triazole intermediate under basic conditions (e.g., 3-picoline or 3,5-lutidine) facilitates sulfonamide bond formation. Optimized protocols emphasize anhydrous conditions and stoichiometric control to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H NMR : Focus on the pyridine protons (δ 8.5–9.0 ppm), triazole protons (δ 7.5–8.0 ppm), and azetidine ring protons (δ 3.0–4.0 ppm). Splitting patterns (e.g., doublets or triplets) confirm substituent positions .

- Mass spectrometry (EIMS) : Look for molecular ion peaks (e.g., m/z 213 for a related triazolylpyridine) and fragmentation patterns consistent with sulfonyl and triazole groups .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine-sulfonyl-pyridine core, as demonstrated in structurally similar compounds .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic sensitivity : Monitor sulfonamide bond integrity via HPLC in aqueous buffers at pH 2–8. Store under inert atmospheres (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during sulfonylation, and how can they be mitigated?

- Competitive hydrolysis : Pyridine-3-sulfonyl chloride is prone to hydrolysis, especially in polar protic solvents. Use aprotic solvents (e.g., DMF) and catalytic sulfilimines to accelerate sulfonamide coupling while suppressing hydrolysis .

- Byproduct formation : Trace copper residues from CuAAC may catalyze undesired cyclizations. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes metal contaminants .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature reduces pyridine ring electron density, influencing reactivity .

- Molecular docking : Screen against target proteins (e.g., enzymes with triazole-binding pockets) using software like AutoDock. Prioritize docking poses where the triazole and sulfonyl groups engage in hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolyl-sulfonamide hybrids?

- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to distinguish compound-specific effects from assay variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent activity in different studies .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

- Core modifications : Synthesize analogs with varied substituents on the triazole (e.g., methyl, trifluoromethyl) or pyridine rings. Compare logP values (via HPLC) and solubility to correlate hydrophobicity with membrane permeability .

- Bioisosteric replacement : Replace the sulfonyl group with carbamate or phosphonate moieties to assess impact on target binding .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.

- Detection limits : Optimize UPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to ng/mL levels .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.